1-(2,6-dichlorobenzyl)-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains a benzodiazole ring fused with a thiophene ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzodiazole intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and the thiophene-substituted benzodiazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the material’s conductivity.
Comparison with Similar Compounds
Similar Compounds
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of a benzodiazole ring.
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-PYRAZOLE: Similar structure but with a pyrazole ring instead of a benzodiazole ring.
Uniqueness
1-[(2,6-DICHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole ring with a thiophene ring and a dichlorophenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H12Cl2N2S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12Cl2N2S/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-10H,11H2 |
InChI Key |
MTYQUGQBJDCTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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